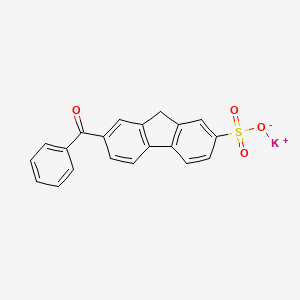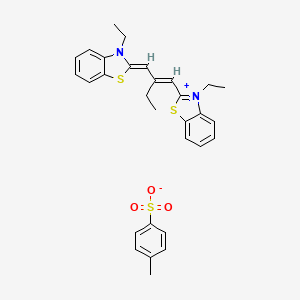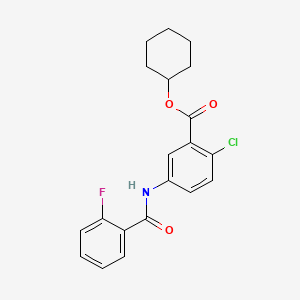
Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate is an organic compound with the molecular formula C20H19ClFNO3 It is a derivative of benzoic acid and is characterized by the presence of a cyclohexyl ester group, a chloro substituent, and a fluorobenzoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate typically involves the esterification of 2-chloro-5-[(2-fluorobenzoyl)amino]benzoic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 2-methoxy-5-[(2-fluorobenzoyl)amino]benzoate.
Hydrolysis: 2-chloro-5-[(2-fluorobenzoyl)amino]benzoic acid and cyclohexanol.
Reduction: 2-chloro-5-[(2-fluorobenzoyl)amino]benzylamine.
Scientific Research Applications
Cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate
- Cyclohexyl 2-chloro-5-[(2-bromobenzoyl)amino]benzoate
- Cyclohexyl 2-chloro-5-[(2-methylbenzoyl)amino]benzoate
Uniqueness
Cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
178870-05-8 |
|---|---|
Molecular Formula |
C20H19ClFNO3 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H19ClFNO3/c21-17-11-10-13(23-19(24)15-8-4-5-9-18(15)22)12-16(17)20(25)26-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,24) |
InChI Key |
VUFGNUJBMHWIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


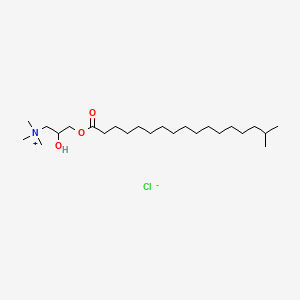
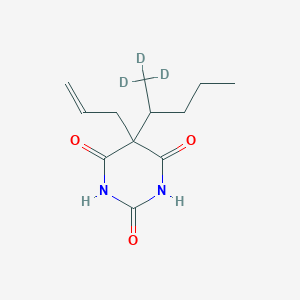



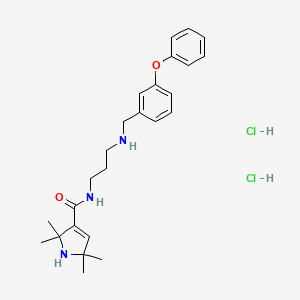
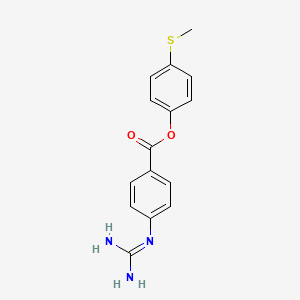
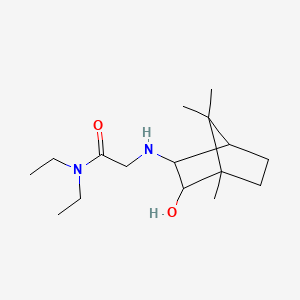


![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)
